molecular formula C24H24F3N3O2 B2621675 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 921807-75-2

2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide

カタログ番号: B2621675
CAS番号: 921807-75-2
分子量: 443.47
InChIキー: RBGNQCOCBYDSDG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetically designed small molecule for research applications. The compound features a quinoline core, a common scaffold in medicinal chemistry, substituted with a 3-methylpiperidine group and an acetamide linker connected to a 4-(trifluoromethyl)phenyl moiety. This specific structural combination suggests potential for investigation in various biochemical pathways. Researchers may explore its utility as a molecular probe or in high-throughput screening assays. The presence of the trifluoromethyl group, known to enhance metabolic stability and membrane permeability, makes this compound of particular interest in early-stage drug discovery and development research. Handling should follow standard laboratory safety protocols.

特性

IUPAC Name

2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N3O2/c1-16-4-3-13-30(14-16)21-12-7-17-5-2-6-20(23(17)29-21)32-15-22(31)28-19-10-8-18(9-11-19)24(25,26)27/h2,5-12,16H,3-4,13-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGNQCOCBYDSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound with potential biological activity. Its structural components include a quinoline moiety, a piperidine ring, and an acetamide group, which may contribute to its interactions with various biological targets. This article reviews the available data on its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide is C24H24F3N3O2C_{24}H_{24}F_3N_3O_2, with a molecular weight of approximately 443.5 g/mol. The compound's structure suggests several functional groups that may influence its pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₁₈F₃N₃O₂
Molecular Weight443.5 g/mol
CAS Number921578-37-2

Synthesis

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common route includes the formation of the quinoline core, followed by the introduction of the piperidine ring and the phenylacetamide group. Catalysts such as palladium are often used to facilitate these reactions, optimizing yield and purity for potential industrial applications.

Pharmacological Research

Research on similar compounds indicates that 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide may exhibit significant biological activity:

  • Anti-Cancer Activity : Compounds with structural similarities have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, related quinoline derivatives have been reported to induce apoptosis in MCF cell lines and suppress tumor growth in vivo .
  • Anticonvulsant Properties : Similar compounds have been evaluated for anticonvulsant activity, showing varying degrees of effectiveness in animal models . The presence of piperidine and quinoline structures may enhance their affinity for central nervous system targets.

Case Studies

Although direct case studies on this specific compound are scarce, related research provides insights into its potential applications:

  • Study on Quinoline Derivatives : A study indicated that quinoline-based compounds can inhibit mTORC1 kinase activity, which is crucial for cell growth and proliferation. This suggests that our compound might also exhibit similar inhibitory effects on key signaling pathways involved in cancer progression .
  • Anticonvulsant Activity : Research on N-substituted acetamides has shown that modifications at specific positions can significantly affect anticonvulsant efficacy. The introduction of trifluoromethyl groups has been linked to enhanced lipophilicity and bioavailability, which could improve therapeutic outcomes in seizure disorders .

類似化合物との比較

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (IC50) Reference
2-((2-(3-Methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide Quinoline 3-Methylpiperidinyl, Trifluoromethylphenyl N/A -
(E)-2-(2-Oxo-i-(quinolin-6-ylmethyl)indolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide Indolinone-Quinoline Quinolin-6-ylmethyl, Trifluoromethylphenyl 5.849
2-(3-Hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide (B2) Phenolic Ether Hydroxy-methylphenoxy, Trifluoromethylphenyl N/A
N-(4-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide Pyrroloquinolinone Isobutyramide, Saturated pyrrole ring N/A

Q & A

Q. What are the recommended synthetic routes for this compound?

Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution, coupling, and purification via chromatography. Key steps include:

  • Quinoline core functionalization : Introduce the 3-methylpiperidinyl group via SN2 displacement using 3-methylpiperidine under reflux in anhydrous conditions (e.g., DMF, 80°C, 12 hrs) .
  • Acetamide linkage formation : Couple the quinoline intermediate with 4-(trifluoromethyl)aniline using EDC/HOBt as coupling agents in DCM at 0–25°C for 24 hrs .
  • Purification : Use gradient normal-phase chromatography (e.g., 100% DCM → 10% MeOH/DCM) to isolate the final product .

Q. Example Reaction Optimization :

  • Monitor intermediates via TLC (Rf = 0.3–0.5 in 1:1 hexane/EtOAc).
  • Yield improvement: Pre-activate carboxylic acid intermediates with DCC/DMAP before coupling .

Q. How should researchers characterize this compound post-synthesis?

Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirm structure using ¹H/¹³C NMR. For example, expect aromatic proton signals at δ 7.8–8.5 ppm (quinoline protons) and δ 7.2–7.6 ppm (trifluoromethylphenyl group) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 488.1925) .
  • HPLC Purity Analysis : Use a C18 column (MeCN/H2O, 70:30) to confirm ≥95% purity .

Q. Example ¹H NMR Data (Analogous Compound) :

δ (ppm)MultiplicityAssignment
9.09sQuinoline H
8.48d (J=8.8 Hz)Aromatic H
3.11t (J=4.5 Hz)Piperidinyl H

Q. What safety protocols are essential during synthesis?

Methodological Answer :

  • Handling : Use fume hoods for volatile solvents (e.g., DCM, pyridine).
  • PPE : Wear nitrile gloves, lab coats, and safety goggles .
  • Waste Disposal : Quench reactive intermediates (e.g., TMSOTf) with 10% NaHCO₃ before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

Methodological Answer : Apply Design of Experiments (DOE) principles:

  • Variables : Test temperature (40–100°C), catalyst loading (0.1–1.0 eq), and solvent polarity (DMF vs. THF).
  • Response Surface Methodology (RSM) : Use a central composite design to identify optimal conditions .
  • Computational Guidance : Employ quantum mechanical calculations (e.g., DFT) to predict transition states and select solvents with low activation energy .

Q. Example DOE Table :

FactorLow LevelHigh Level
Temperature (°C)60100
Catalyst (eq)0.20.8
SolventDMFTHF

Q. How to resolve contradictions in pharmacological data (e.g., IC₅₀ variability)?

Methodological Answer :

  • Purity Reassessment : Verify compound integrity via HPLC and HRMS to exclude batch-specific impurities .
  • Assay Standardization : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding .
  • Structural Analogs : Synthesize derivatives (e.g., replacing trifluoromethyl with cyano) to isolate SAR trends .

Q. What computational methods predict this compound’s reactivity or binding modes?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
  • Reactivity Prediction : Apply Fukui indices to identify nucleophilic/electrophilic sites .

Q. How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer :

  • Variable Substituents : Systematically modify the piperidinyl (e.g., 3-methyl vs. 3-ethyl) and trifluoromethylphenyl groups.
  • Statistical Analysis : Use partial least squares (PLS) regression to correlate substituent parameters (e.g., logP, steric bulk) with activity .

Q. Example SAR Design :

DerivativeR₁ (Piperidinyl)R₂ (Phenyl)
13-methylCF₃
23-ethylCF₃
33-methylCl

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。